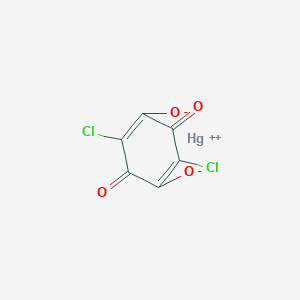

2,5-二氯-3,6-二氧代环己-1,4-二烯-1,4-二醇酸汞

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

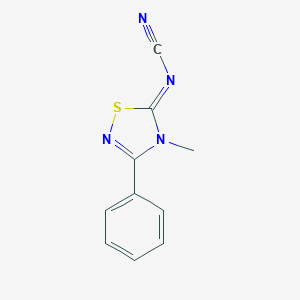

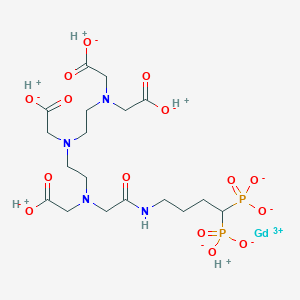

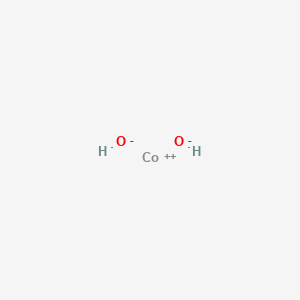

Mercury 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate is a compound that involves mercury(II) ions interacting with organic ligands. The studies provided explore various aspects of mercury(II) complexes, including their synthesis, molecular structure, and chemical reactions.

Synthesis Analysis

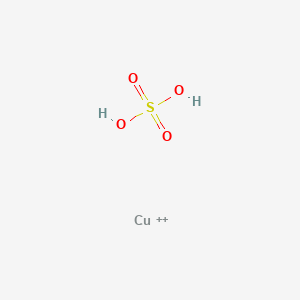

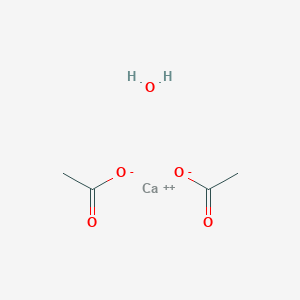

The synthesis of mercury(II) complexes can involve the reaction of mercury(II) ions with organic ligands in specific stoichiometric ratios. For instance, mercury(II)-chloride reacts with ketones such as methyl ethyl ketone and cyclohexanone to form weakly ionized compounds, releasing an equivalent quantity of HCl . Additionally, complexation reactions with macrocyclic dioxo ligands have been studied, where mercury(II) ions form 1:1 ratio complexes with these ligands .

Molecular Structure Analysis

The molecular structure of mercury(II) complexes can be quite diverse. X-ray crystallographic analysis has revealed that dichlorobis-(1,4-thioxan)mercury(II) crystallizes in the orthorhombic system with a distorted tetrahedral coordination around the mercury atom . Another complex involving a mercury(II) ion exhibits pentagonal bipyramidal coordination, involving sulfur and oxygen atoms from the ligand and chloride ions .

Chemical Reactions Analysis

The chemical reactions of mercury(II) complexes can be studied using various methods, such as polarography and pH-metric titration. These methods have been used to investigate the complexation equilibria of mercury(II) ions with macrocyclic dioxo ligands . The oxidation of mercury in the presence of ketones has been found to proceed with 100% current efficiency, which is significant for the quantitative generation of hydrogen ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of mercury(II) complexes are influenced by their molecular structure and the nature of the ligands involved. The coordination geometry, bond lengths, and bond angles are crucial in determining the stability and reactivity of these complexes. For example, the average distances between mercury and sulfur or chlorine atoms and the angles formed in the dichlorobis-(1,4-thioxan)mercury(II) complex are indicative of its structural properties . The properties of these complexes can also be inferred from their ability to form stable 1:1 ratio complexes with macrocyclic dioxo ligands .

科学研究应用

环境生物利用度和甲基化

汞的环境影响,特别是厌氧菌在水生生态系统中将其转化为甲基汞,是研究的关键领域。研究突出了调节甲基化微生物汞生物利用度的复杂机制,强调了了解汞形态和控制其生物利用度的因素的重要性。这些见解对于管理汞污染和减轻其对水生食物网的影响至关重要 (Hsu-Kim et al., 2013).

汞去除技术

对汞去除技术的研究集中在吸附剂上,如壳聚糖及其衍生物,用于从水中去除 Hg(II)。这些研究强调了化学改性以增强吸附能力和选择性的重要性,突出了汞在开发水处理溶液中的作用 (Miretzky & Cirelli, 2009).

汞形态和土壤迁移

了解土壤中汞的形态、转化和迁移及其大气通量对于风险管理和政策制定至关重要。该领域的研究探讨了影响土壤中汞释放的因素及其对人类健康的影响,深入了解了汞在环境中的复杂动态 (O’Connor et al., 2019).

神经毒性和免疫毒性

对汞的神经毒性和免疫毒性作用的研究为公共卫生提供了重要信息。汞与细胞和分子途径的相互作用强调了了解汞对健康的危害超出其直接环境影响的重要性 (Moszczyński, 1997).

水生食物网中的汞

水生食物网中汞的生物积累,尤其是其甲基化形式甲基汞,由于其高毒性而引起重大关注。该领域的研究重点在于确定导致鱼类中汞生物积累的生态和生物因素,深入了解与汞污染相关的环境和健康风险 (Ward et al., 2010).

属性

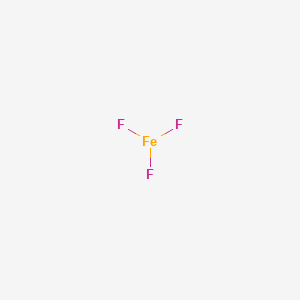

IUPAC Name |

2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;mercury(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O4.Hg/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H;/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDPQJMNSNNRMW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Hg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2HgO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mercury 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate | |

CAS RN |

33770-60-4 |

Source

|

| Record name | Mercury, [3,6-dichloro-4,5-di(hydroxy-.kappa.O)-3,5-cyclohexadiene-1,2-dionato(2-)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2,5-dichloro-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dionato(2-)-O1,O6]mercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。